1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide is a heterocyclic compound [] developed as a potential therapeutic agent for central nervous system (CNS) disorders []. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors []. GlyT1 is a protein that regulates the levels of the neurotransmitter glycine in the brain, and its inhibition has been implicated as a potential therapeutic strategy for conditions like schizophrenia [].
1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide acts as a GlyT1 inhibitor [], increasing the concentration of glycine in the synaptic cleft []. This enhanced glycine availability is thought to modulate NMDA receptor activity, ultimately influencing neuronal excitability and potentially ameliorating CNS dysfunction [].
While specific physical and chemical properties are not detailed in the abstract [], the compound is noted for its favorable pharmacokinetic profile, suggesting good absorption, distribution, metabolism, and excretion properties []. It is also mentioned to have a higher CNS MPO score compared to a previous compound [], implying improved drug-likeness and potential for CNS penetration.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7